molecular formula C32H32O10 B3028347 9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol CAS No. 1913319-59-1

9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol

Cat. No.: B3028347
CAS No.: 1913319-59-1
M. Wt: 576.6 g/mol
InChI Key: USVPAMXDEQJWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This complex pentacyclic compound features a highly fused aromatic framework with eight hydroxyl (-OH) groups and two hydroxymethyl (-CH₂OH) substituents. Its rigid, three-dimensional structure arises from the pentacyclo[] backbone, which imposes significant steric constraints and electronic delocalization.

Properties

IUPAC Name

9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O10/c33-15-31(41)11-17-5-21(35)1-3-23(17)25-9-29(39)27(37)7-19(25)13-32(42,16-34)12-18-6-22(36)2-4-24(18)26-10-30(40)28(38)8-20(26)14-31/h1-10,33-42H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVPAMXDEQJWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3=C(CC(CC4=CC(=C(C=C4C5=C(CC1(CO)O)C=C(C=C5)O)O)O)(CO)O)C=C(C=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caesappanin C typically involves the extraction from the heartwood of Caesalpinia sappan L. using ethanol. The process includes:

Industrial Production Methods

Industrial production of Caesappanin C follows similar extraction and purification methods but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Caesappanin C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Caesappanin C, each with potentially unique biological activities .

Scientific Research Applications

Caesappanin C has a wide range of applications in scientific research:

Mechanism of Action

Caesappanin C exerts its effects primarily through the stimulation of osteoblastic cell proliferation. The molecular targets include pathways involved in bone formation and regeneration, such as the Wnt/β-catenin signaling pathway. This pathway is crucial for the regulation of osteoblast differentiation and activity .

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

  • Hydroxymethyl groups (target compound and ) increase hydrophilicity and hydrogen-bonding capacity compared to acetyl () or tert-butyl groups ().
  • Bulky substituents (e.g., tert-butyl in ) improve thermal stability but reduce solubility in polar solvents.

Synthetic Routes :

  • The target compound’s bis(hydroxymethyl) groups suggest derivatization via reduction of aldehyde precursors (analogous to ’s use of BH₃), whereas crown ether analogs () require Petrenko–Kritchenko condensations.

Conformational Flexibility :

  • Nitrogen-containing macrocycles () exhibit bowl-shaped conformations, while fully aromatic systems (target compound, ) are more rigid.

Physicochemical Properties
  • Melting Points : tert-butyl derivatives () exhibit higher melting points (~263°C) due to crystallinity, whereas hydroxymethyl variants (target compound) likely have lower melting points.
  • Solubility : Phosphate esters () are soluble in organic solvents, while hydroxyl-rich analogs (target compound) may prefer aqueous or polar aprotic solvents.
Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with and based on binary fingerprint overlap of core pentacyclic frameworks. However, functional group disparities (hydroxyl vs. methoxy/tert-butyl) reduce similarity scores, aligning with ’s findings that minor substituent changes significantly impact properties .

Biological Activity

The compound 9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol is a complex polycyclic structure characterized by multiple fused rings and hydroxymethyl groups. This intricate arrangement not only contributes to its unique chemical properties but also suggests potential biological activities that merit detailed investigation.

Structural Overview

The molecular formula of this compound is C32H32O10C_{32}H_{32}O_{10}, indicating a significant number of hydroxyl groups that may influence its reactivity and interactions with biological systems. The structural complexity can be represented as follows:

Feature Description
Molecular Formula C32H32O10C_{32}H_{32}O_{10}
Structural Type Polycyclic compound with multiple fused rings
Functional Groups Hydroxymethyl groups

Synthesis

The synthesis of such complex compounds typically involves multi-step organic synthesis techniques. While specific synthetic pathways for this compound are not well-documented in the literature, similar compounds often utilize strategies such as cyclization reactions and functional group modifications to achieve the desired structure.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Interaction studies could focus on its binding affinity to biological macromolecules such as proteins and nucleic acids. Such interactions are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound. Preliminary hypotheses suggest that compounds with similar structures may induce non-apoptotic forms of cell death (e.g., paraptosis), which could be a novel mechanism worth exploring .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 9,24-Bis(hydroxymethyl)pentacyclo, a comparative analysis with structurally similar compounds can provide insights into its potential effects:

Compound Name Structure Type Notable Features
PentacycloundecanePolycyclicSimple pentacyclic structure
3-HydroxyflavoneFlavonoidExhibits antioxidant properties
1-Hydroxy-2-methylcyclohexaneMonocyclicContains a single hydroxyl group

These comparisons highlight how variations in structure can lead to differing biological activities.

Potential Applications

Given its unique structural features and potential biological activities, 9,24-Bis(hydroxymethyl)pentacyclo could find applications in various fields:

  • Pharmaceutical Development: As a candidate for new antitumor agents.
  • Biochemical Research: In studies focusing on enzyme interactions or nucleic acid binding.
  • Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.